Cas no 872-85-5 (pyridine-4-carbaldehyde)

Pyridin-4-carbaldehyd ist eine organische Verbindung mit der Summenformel C6H5NO, die als wichtiges Zwischenprodukt in der organischen Synthese dient. Die Verbindung zeichnet sich durch ihre reaktive Aldehydgruppe aus, die gezielte Modifikationen ermöglicht, insbesondere in der Herstellung von Pharmazeutika und Feinchemikalien. Aufgrund ihrer Pyridin-Struktur bietet sie gute Löslichkeit in polaren Lösungsmitteln und eignet sich für nucleophile Additionen sowie Kondensationsreaktionen. Pyridin-4-carbaldehyd wird häufig in der Synthese von Liganden, katalytischen Systemen und bioaktiven Molekülen eingesetzt. Seine hohe Reinheit und Stabilität machen es zu einem zuverlässigen Reagenz in Forschung und industriellen Anwendungen.
pyridine-4-carbaldehyde structure
pyridine-4-carbaldehyde structure
Produktname:pyridine-4-carbaldehyde
CAS-Nr.:872-85-5
MF:C6H5NO
MW:107.110001325607
MDL:MFCD00006425
CID:40122
PubChem ID:13389

pyridine-4-carbaldehyde Chemische und physikalische Eigenschaften

Namen und Kennungen

    • 4-Pyridinecarboxaldehyde
    • 4-FORMYLPYRIDINE
    • ISONICOTINALDEHYDE
    • ISONICOTINEALDEHYDE
    • PYRIDINE-4-ALDEHYDE
    • PYRIDINE-4-CARBALDEHYDE
    • PYRIDINE-4-CARBOXALDEHYDE
    • TIMTEC-BB SBB004357
    • 4-Formylpyrdine
    • 4-Pyridinealdehyde
    • Isonicotinic aldehyde
    • p-Pyridinealdehyde
    • Pyridine-4-aldehylde
    • Pyridine-3-carboxyaldehyde
    • 4-Pyridine carboxadehyde
    • 4-Pyridinecarboxalde
    • 4-pyridinecarbonaldehyde
    • 4-pyridine-carboxaldehyde
    • 4-pyridinecarboxyaldehyde
    • 4-Pyridylaldehyde
    • Pyridin-4-al
    • pyridin-4-yl-carboxaldehyde
    • pyridine-4-monocarboxaldehyde
    • p-Formylpyridine
    • 4-Pyridinecarbaldehyde
    • BGUWFUQJCDRPTL-UHFFFAOYSA-N
    • (4-Pyridinecarboxaldehyde)
    • 4-picolinaldehyde
    • NSC8953
    • 4-Formyl-pyridine
    • gamma-Formylpyridine
    • piridine-4-aldehyde
    • pyridine 4
    • pyridine 4-aldehyde
    • zlchem 250
    • 4-pyrid
    • Isonicotinaldehyde (8CI)
    • 4-Pyridylcarboxyaldehyde
    • NSC 8953
    • p-Pyridylaldehyde
    • Pyridin-4-carboxaldehyde
    • Pyridin-4-ylcarboxaldehyde
    • γ-Formylpyridine
    • DTXSID1061237
    • I3-Formylpyridine
    • 4-pyrdinecarboxaldehyde
    • Q-101279
    • 4formylpyridine
    • SCHEMBL4027783
    • A-Formylpyridine
    • CS-D1135
    • 4-pyridine carboxaldehyde
    • pyridine 4-carboxaldehyde
    • 4-pyridine carbaldehyde
    • SCHEMBL28473
    • 4Pyridinealdehyde
    • 4-pyridincarboxaldehyde
    • pPyridinealdehyde
    • AS-30155
    • 4-pyridinecaboxaldehyde
    • pyridine4-carboxaldehyde
    • Q23636732
    • Pyridine4carbaldehyde
    • UNII-P577557492
    • 4-pyridylformaldehyde
    • AB00754
    • DTXCID3048574
    • AI3-33232
    • P577557492
    • pyridine-4carboxaldehyde
    • 4-pyridine-formaldehyde
    • 4-Pyridinecarboxaldehyde, 97%
    • DB-031936
    • pyridine, 4-formyl-
    • EN300-18111
    • CHEMBL2251606
    • 4 -pyridinecarboxaldehyde
    • EINECS 212-832-3
    • NSC-8953
    • pyridin-4-carbaldehyde
    • pyridine 4-carbaldehyde
    • carbonyl-1,4-dihydropyridine
    • 4-pyridine carboaldehyde
    • EC 212-832-3
    • F1294-0084
    • BBL025920
    • pyridine4-carbaldehyde
    • AKOS000119727
    • 4pyridylaldehyde
    • MFCD00006425
    • STL281177
    • NS00003365
    • AC-2103
    • PYRIDIN-4-ALDEHYDE
    • 872-85-5
    • 4-pyridinecarbox-aldehyde
    • Pyridine4carboxaldehyde
    • Z57161993
    • 4-pyridinecarboaldehyde
    • I0143
    • pyridine-4 carbaldehyde
    • Pyridine-4-ylcarboxaldehyde
    • 4-Pyridinecarboxaldehyde ,98%
    • Isonicotinaldehyde (4-Pyridinecarboxaldehyde)
    • 4-Pyridinecarboxaldehyde,Isonicotinaldehyde
    • pyridine-4-carbaldehyde
    • MDL: MFCD00006425
    • Inchi: 1S/C6H5NO/c8-5-6-1-3-7-4-2-6/h1-5H
    • InChI-Schlüssel: BGUWFUQJCDRPTL-UHFFFAOYSA-N
    • Lächelt: O=CC1C=CN=CC=1
    • BRN: 105342

Berechnete Eigenschaften

  • Genaue Masse: 107.037114g/mol
  • Oberflächenladung: 0
  • XLogP3: 0.4
  • Anzahl der Spender von Wasserstoffbindungen: 0
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Anzahl drehbarer Bindungen: 1
  • Monoisotopenmasse: 107.037114g/mol
  • Monoisotopenmasse: 107.037114g/mol
  • Topologische Polaroberfläche: 30Ų
  • Schwere Atomanzahl: 8
  • Komplexität: 76.6
  • Isotopenatomanzahl: 0
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 0
  • Undefined Bond Stereocenter Count: 0
  • Anzahl kovalent gebundener Einheiten: 1
  • Tautomerzahl: nichts
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • Henrys Law Constant: 1.77e-07 atm-m3/mole
  • Farbe/Form: Liquid
  • Dichte: 1.137 g/mL at 20 °C(lit.)
  • Schmelzpunkt: -4--2 ºC
  • Siedepunkt: 187°C(lit.)
  • Flammpunkt: Fahrenheit: 179.6° f< br / >Celsius: 82° C< br / >
  • Brechungsindex: n20/D 1.544(lit.)
  • PH: 7-8 (H2O, 20℃)(saturated aqueous solution)
  • Löslichkeit: 20g/l
  • Wasserteilungskoeffizient: 20 g/L (20 ºC)
  • PSA: 29.96000
  • LogP: 0.89410
  • pka: 12.05(at 30℃)
  • Sensibilität: Air Sensitive
  • Löslichkeit: Löslich in Wasser und Diethylether, wasserlöslich 20 g/l (20° C).

pyridine-4-carbaldehyde Sicherheitsinformationen

  • Symbol: GHS07
  • Prompt:Warnung
  • Signalwort:Warning
  • Gefahrenhinweis: H315,H319,H335
  • Warnhinweis: P261,P305+P351+P338
  • Transportnummer gefährlicher Stoffe:UN 1989
  • WGK Deutschland:1
  • Code der Gefahrenkategorie: 36/37/38
  • Sicherheitshinweise: S26-S36
  • FLUKA MARKE F CODES:8-10-23
  • RTECS:NR9400000
  • Identifizierung gefährlicher Stoffe: C Xi
  • PackingGroup:III
  • TSCA:Yes
  • Lagerzustand:2-8°C
  • Verpackungsgruppe:III
  • Risikophrasen:R10; R36/37/38
  • Sicherheitsbegriff:3.2
  • Gefahrenklasse:3

pyridine-4-carbaldehyde Zolldaten

  • HS-CODE:2933399010
  • Zolldaten:

    China Zollkodex:

    2933399090

    Übersicht:

    299399090. Andere Verbindungen mit nicht verschmolzenen Pyridinringen in der Struktur. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

    Deklarationselemente:

    Produktname, Komponenteninhalt, Verwendung, Bitte geben Sie das Aussehen von Urotropin, 6-Caprolactam bitte das Aussehen an, Signing date

    Zusammenfassung:

    2993399090. andere Verbindungen, die einen nicht gebundenen Pyridinring (auch hydriert) in der Struktur enthalten. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

pyridine-4-carbaldehyde Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
AN HUI ZE SHENG Technology Co., Ltd.
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4-Pyridinecarboxaldehyde
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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pyridine-4-carbaldehyde
872-85-5 98%
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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pyridine-4-carbaldehyde
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AN HUI ZE SHENG Technology Co., Ltd.
C13184-100gr
4-Pyridinecarboxaldehyde
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AN HUI ZE SHENG Technology Co., Ltd.
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4-Pyridinecarboxaldehyde
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BAI LING WEI Technology Co., Ltd.
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Isonicotinaldehyde
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BAI LING WEI Technology Co., Ltd.
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4-Pyridinecarboxaldehyde
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BAI LING WEI Technology Co., Ltd.
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SHANG HAI XIAN DING Biotechnology Co., Ltd.
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pyridine-4-carbaldehyde
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pyridine-4-carbaldehyde Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate ,  Water Catalysts: Carbon Solvents: Dimethyl sulfoxide ;  8 h, 60 °C
Referenz
Metal-free nitrogen -doped carbon nanosheets: a catalyst for the direct synthesis of imines under mild conditions
Wang, Kaizhi; et al, Green Chemistry, 2019, 21(9), 2448-2461

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: 1-Methylimidazole ,  9-Azabicyclo[3.3.1]non-9-yloxy ,  Copper, bromo(4′-methoxy[2,2′-bipyridin]-4-ol-κN1,κN1′)- (supported on TentaGel resin) Solvents: Acetonitrile ;  5 min, rt
Referenz
Bipyridine copper functionalized polymer resins as support materials for the aerobic oxidation of alcohols
Sand, Henning; et al, Polymer International, 2017, 66(3), 428-435

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Hydrogen peroxide Catalysts: 1-Hexadecanaminium, N,N,N-trimethyl-, (PB-7-34-111′1′2)-oxodiperoxy(2-pyridineca… Solvents: Water ;  24 h, 50 °C
Referenz
Controlled and Predictably Selective Oxidation of Activated and Unactivated C(sp3)-H Bonds Catalyzed by a Molybdenum-Based Metallomicellar Catalyst in Water
Thiruvengetam, Prabaharan; et al, Journal of Organic Chemistry, 2022, 87(6), 4061-4077

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Cuprous chloride Solvents: Dichloromethane
Referenz
Regeneration of carbonyl compounds by oxidative cleavage of carbon-nitrogen double bonds with molecular oxygen in the presence of copper(I) chloride/kieselguhr as catalyst
Hashemi, Mohammed M.; et al, Synthetic Communications, 2001, 31(2), 295-299

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Oxygen ,  Cesium fluoride Solvents: Ethyl acetate ;  15 h, 25 °C
Referenz
Transition-Metal-Free Oxidation of Benzylic C-H Bonds of Six-Membered N-Heteroaromatic Compounds
Gao, Xianying; et al, Journal of Organic Chemistry, 2019, 84(7), 4040-4049

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Silica ,  Water Solvents: Dichloromethane ;  2.2 h, rt
1.2 Reagents: Silica ,  Sulfuric acid ;  0.25 h, rt
Referenz
1,3-Dibromo-5,5-dimethylhydantoin as an efficient and chemoselective agent for the regeneration of carbonyl compounds from semicarbazones and oximes
Khazaei, Ardeshir; et al, Organic Preparations and Procedures International, 2006, 38(5), 484-490

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Chromic acid (H2CrO4) (silica bound) Catalysts: Silica ;  5 min, rt
Referenz
Microwave-assisted Chemoselective regeneration of carbonyl compounds from Oximes by silica chromate/WET SiO2 under solvent-free conditions
Zolfigol, Mohammad Ali; et al, Phosphorus, 2006, 181(11), 2453-2458

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Triethylamine ,  Hydrogen Catalysts: Triphenylphosphine ,  Rhodium trichloride trihydrate Solvents: Dimethylacetamide ;  12 h, 10 bar, 90 °C
Referenz
Rhodium-catalyzed reductive carbonylation of aryl iodides to arylaldehydes with syngas
Liu, Zhenghui ; et al, Beilstein Journal of Organic Chemistry, 2020, 16, 645-656

Synthetic Routes 9

Reaktionsbedingungen
1.1 Catalysts: 2142695-99-4 Solvents: Acetonitrile ;  20 h, 30 °C
Referenz
Visible-light-responsive catalysis of a zinc-introduced lacunary disilicoicosatungstate for the deoxygenation of pyridine N-oxides
Jeong, Jinu; et al, New Journal of Chemistry, 2017, 41(22), 13226-13229

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: 1,1,3,3-Tetramethyldisiloxane ,  Oxygen Catalysts: Iron chloride (FeCl3) Solvents: Ethanol ;  12 h, rt
Referenz
Iron-catalyzed oxidative C-C(vinyl) σ-bond cleavage of allylarenes to aryl aldehydes at room temperature with ambient air
Liu, Binbin; et al, Chemical Communications (Cambridge, 2019, 55(33), 4817-4820

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Sodium borohydride Catalysts: 2032417-67-5 Solvents: Dimethylformamide ;  15 min, 30 °C; 2 h, reflux
Referenz
Silver-sulphur oxido-vanadium cluster: A newly born catalyst for direct reduction of aryl carboxylic acids to aldehydes via Mars and van Krevelen mechanism
Das, Biraj; et al, ChemistrySelect, 2016, 1(13), 3750-3756

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Aluminate(1-), hydro(2-methyl-2-propanolato)bis(2-methylpropyl)-, lithium (1:1),… Solvents: Toluene ;  0 °C
Referenz
Application of Flow Chemistry to the Selective Reduction of Esters to Aldehydes
Munoz, Juan de M.; et al, European Journal of Organic Chemistry, 2012, 2012(2), 260-263

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Cupric chloride ,  Sodium borohydride Solvents: Methanol ,  Tetrahydrofuran
Referenz
Effect of metal ions in organic synthesis. XXXV. Aldehydes from acylhydrazines by reduction with sodium borohydride in the presence of cupric chloride
Attanasi, Orazio A.; et al, Organic Preparations and Procedures International, 1988, 20(4), 405-8

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Sodium acetate ,  Triethylsilane Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: Acetonitrile ;  16 h, 60 °C
Referenz
Palladium-catalyzed reductive carbonylation of (hetero)aryl halides and triflates using cobalt carbonyl as CO source
Dogga, Bhushanarao; et al, European Journal of Organic Chemistry, 2021, 2021(2), 309-313

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Water ,  Oxygen Catalysts: Iron chloride (FeCl3) Solvents: Dimethyl sulfoxide ;  20 h, 1 atm, 110 °C
Referenz
Iron-catalyzed aerobic oxidative cleavage of the C-C σ-bond using air as the oxidant: chemoselective synthesis of carbon chain-shortened aldehydes, ketones and 1,2-dicarbonyl compounds
Xing, Qi; et al, Chemical Communications (Cambridge, 2016, 52(3), 489-492

Synthetic Routes 16

Reaktionsbedingungen
Referenz
Arenecarbaldehydes: synthesis by reduction
Ditrich, K., Science of Synthesis, 2007, 25, 563-574

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Aluminate(1-), tris(N-hexyl-1-hexanaminato)hydro-, sodium, (T-4)- Solvents: Tetrahydrofuran
Referenz
Conversion of aromatic nitriles to aldehydes by sodium tris(dialkylamino)aluminum hydrides
Cha, Jin Soon; et al, Organic Preparations and Procedures International, 1994, 26(5), 583-8

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Citric acid ,  Potassium chloride Solvents: Water
Referenz
Electroorganic preparations. XI. Reduction of isonicotinic acid in acid solution
Lund, Henning, Acts Chem. Scand., 1963, 17(4), 972-8

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Silica ,  Water ,  Silicon tetrachloride Solvents: Hexane ;  0.17 h, reflux
Referenz
Silica chloride/wet SiO2 as a novel heterogeneous system for deprotection of oximes, hydrazones, and semicarbazones
Shirini, F.; et al, Synthetic Communications, 2003, 33(11), 1839-1844

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Hydrochloric acid
Referenz
Electroorganic preparations. XIII. Reduction of isonicotinic amide and related compounds
Lund, Henning, Acta Chemica Scandinavica, 1963, 17(8), 2325-40

Synthetic Routes 21

Reaktionsbedingungen
1.1 Reagents: [Hydroxy(tosyloxy)iodo]benzene Solvents: Dichloromethane ;  10 min, rt; 60 min, rt
Referenz
[Hydroxy(tosyloxy)iodo]benzene-mediated regeneration of carbonyl compounds by cleavage of carbon nitrogen double bonds
Aneja, Deepak K.; et al, Comptes Rendus Chimie, 2014, 17(9), 881-889

Synthetic Routes 22

Reaktionsbedingungen
1.1 Reagents: 2-Iodoxybenzoic acid Catalysts: Ammonia Solvents: Chloroform ,  Water ;  60 min, rt
Referenz
Selective oxidation of hydrazides using o-iodoxybenzoic acid to carboxylic acids, esters, and aldehydes
Takale, Balaram S.; et al, Chemistry Letters, 2010, 39(6), 546-547

Synthetic Routes 23

Reaktionsbedingungen
1.1 Reagents: Dimethyl sulfoxide ,  Cobalt chloride (CoCl2)
Referenz
Oxidation of alcohols to carbonyl compounds via alkoxysulfonium ylides: the Moffat, Swern, and related oxidations
Tidwell, Thomas T., Organic Reactions (Hoboken, 1990, 39,

Synthetic Routes 24

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Cesium, (tribromoplumbyl)- Solvents: 1,2-Dichloroethane ;  10.4 h, rt
Referenz
Visible-Light Photocatalytic Highly Selective Oxidation of Alcohols into Carbonyl Compounds by CsPbBr3 Perovskite
Fan, Qiangwen ; et al, Journal of Organic Chemistry, 2023, 88(20), 14559-14570

Synthetic Routes 25

Reaktionsbedingungen
1.1 Reagents: Hydrogen Catalysts: Molybdenum chloride oxide (MoCl2O2), (T-4)- Solvents: Toluene ;  rt → 120 °C; 48 h, 50 atm, 120 °C
Referenz
Chemoselective hydrogenation of nitroarenes and deoxygenation of pyridine N-oxides with H2 catalyzed by MoO2Cl2
Reis, Patricia M.; et al, Tetrahedron Letters, 2009, 50(8), 949-952

Synthetic Routes 26

Reaktionsbedingungen
Referenz
Aliphatic and alicyclic aldehydes: synthesis by hydrolysis
Plietker, B., Science of Synthesis, 2007, 25, 151-197

Synthetic Routes 27

Reaktionsbedingungen
1.1 Reagents: Silica (phosphorous trichloride reaction product) ,  Phosphorus trichloride (silica reaction product) Catalysts: Bromine Solvents: Acetonitrile ;  10 min, reflux
Referenz
Silphos [PCl3-n(SiO2)n], a heterogeneous phosphine reagent mediated the conversion of oximes to nitriles and amides or carbonyl compounds
Iranpoor, Nasser; et al, Letters in Organic Chemistry, 2006, 3(4), 267-270

Synthetic Routes 28

Reaktionsbedingungen
1.1 Reagents: Oxygen Catalysts: Copper chloride dihydrate Solvents: Dimethyl sulfoxide ;  45 h, 100 °C
Referenz
Copper-catalyzed selective oxygenation of methyl and benzyl substituents in pyridine with O2
Abe, Tsukasa; et al, Chemistry Letters, 2017, 46(3), 348-350

Synthetic Routes 29

Reaktionsbedingungen
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin ,  Silica ,  Water Solvents: Dichloromethane ;  2.5 h, rt
1.2 Reagents: Silica ,  Sulfuric acid ;  0.25 h, rt
Referenz
1,3-Dibromo-5,5-dimethylhydantoin as an efficient and chemoselective agent for the regeneration of carbonyl compounds from semicarbazones and oximes
Khazaei, Ardeshir; et al, Organic Preparations and Procedures International, 2006, 38(5), 484-490

Synthetic Routes 30

Reaktionsbedingungen
1.1 Reagents: Potassium carbonate Catalysts: Gold (ZnO-supported) Solvents: Chloroform ;  24 h, rt
Referenz
On/Off O2 Switchable Photocatalytic Oxidative and Protodecarboxylation of Carboxylic Acids
Bazyar, Zahra; et al, Journal of Organic Chemistry, 2019, 84(21), 13503-13515

pyridine-4-carbaldehyde Raw materials

pyridine-4-carbaldehyde Preparation Products

pyridine-4-carbaldehyde Lieferanten

atkchemica
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(CAS:872-85-5)pyridine-4-carbaldehyde
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Menge:1g/5g/10g/100g
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Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
(CAS:872-85-5)4-Pyridinecarboxaldehyde
Bestellnummer:1932031
Bestandsstatus:in Stock
Menge:Company Customization
Reinheit:98%
Preisinformationen zuletzt aktualisiert:Friday, 18 April 2025 17:04
Preis ($):discuss personally

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